DDAO

Fluorescence spectroscopy Near-infrared imaging Enzyme assay

DDAO (1,3-dichloro-7-hydroxy-9,9-dimethylacridin-2(9H)-one) is a far-red near-infrared (NIR) fluorophore with excitation tunable between 600–650 nm and emission at approximately 656 nm. It is characterized by a low phenolic pKa of ~5.0, which maintains strong fluorescence of the deprotonated species under physiological pH, and a quantum yield of 0.39–0.40—exceptionally high for a NIR dye.

Molecular Formula C15H11Cl2NO2
Molecular Weight 308.2 g/mol
CAS No. 118290-05-4
Cat. No. B1669907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDAO
CAS118290-05-4
SynonymsDDAO; 
Molecular FormulaC15H11Cl2NO2
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESCC1(C2=CC(=O)C=CC2=NC3=CC(=C(C(=C31)Cl)O)Cl)C
InChIInChI=1S/C15H11Cl2NO2/c1-15(2)8-5-7(19)3-4-10(8)18-11-6-9(16)14(20)13(17)12(11)15/h3-6,20H,1-2H3
InChIKeyBRDJPCFGLMKJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DDAO (CAS 118290-05-4) Near-Infrared Fluorophore – Core Properties for Enzyme Activity Detection & Imaging Procurement


DDAO (1,3-dichloro-7-hydroxy-9,9-dimethylacridin-2(9H)-one) is a far-red near-infrared (NIR) fluorophore with excitation tunable between 600–650 nm and emission at approximately 656 nm [1]. It is characterized by a low phenolic pKa of ~5.0, which maintains strong fluorescence of the deprotonated species under physiological pH, and a quantum yield of 0.39–0.40—exceptionally high for a NIR dye [1][2]. The compound serves as the fluorescent hydrolysis product of DDAO-based enzyme substrates (e.g., DDAO phosphate, DDAO galactoside), making it a critical calibration standard and detection readout for β-galactosidase, phosphatase, esterase, sulfatase, and other enzyme assays [1].

Why Resorufin or Fluorescein Cannot Replace DDAO in NIR Assays and Metabolic Activation Systems


DDAO cannot be swapped for visible-range fluorophores such as resorufin or fluorescein without sacrificing assay performance in three critical areas: (i) DDAO's NIR emission (656 nm) avoids the high autofluorescence background of biological matrices that plagues fluorescein (514 nm) and resorufin (584 nm); (ii) DDAO's low pKa (~5.0) ensures full fluorescence at physiological pH, whereas resorufin (pKa ~6.0) is partially protonated and exhibits markedly lower quantum yield below pH 7.0; and (iii) in genotoxicity screens requiring S9 liver homogenate for metabolic activation, DDAO fluorescence is significantly less attenuated by S9 components than both fluorescein and resorufin, as demonstrated by direct head-to-head comparison [1]. These combined spectral, chemical, and matrix-compatibility differences mean that substituting a visible fluorophore for DDAO degrades sensitivity, selectivity, and quantitative accuracy in the same assay workflow.

Quantitative Differentiation Evidence: DDAO versus Resorufin, Fluorescein, and MUP in Spectral, pH, Matrix, and Quantum Yield Dimensions


NIR Emission Red-Shifted by 72 nm vs. Resorufin and >140 nm vs. Fluorescein, Matched to 633 nm He-Ne Laser Line

DDAO emits maximally at 656 nm (excitation range 600–650 nm) , compared to resorufin at 584 nm (571 nm excitation) and fluorescein at 514 nm (490 nm excitation) . The emission maximum of DDAO is therefore red-shifted by 72 nm relative to resorufin and 142 nm relative to fluorescein. DDAO's excitation band overlaps the 633 nm emission line of the He-Ne laser, a standard optical configuration in flow cytometers and microarray scanners, whereas resorufin and fluorescein require separate laser lines.

Fluorescence spectroscopy Near-infrared imaging Enzyme assay Flow cytometry

pKa ~5.0 Enables Full Fluorescence at Physiological pH; Resorufin (pKa ~6.0) Loses Quantum Yield Below pH 7.0

DDAO possesses a phenolic pKa of approximately 5.0 [1], meaning that at physiological pH 7.4, the dye is >99% deprotonated and emits with its maximum quantum yield (Φ=0.39–0.40) [2]. In contrast, resorufin has a pKa of ~6.0 ; at pH 7.4, a small but analytically significant fraction remains protonated, and below pH 6.0 its absorption shifts from ~570 nm to ~480 nm with a substantial drop in quantum yield. This pH sensitivity makes resorufin-based assays vulnerable to signal variation in slightly acidic microenvironments (e.g., lysosomes, tumor tissues, bacterial cultures), whereas DDAO maintains stable fluorescence intensity across the pH 5.0–9.0 range.

pH-dependent fluorescence Physiological assay Intracellular imaging

Superior Resistance to S9 Liver Homogenate Fluorescence Attenuation vs. Fluorescein and Resorufin in Genotoxicity Assays

Dreier et al. (2002) conducted a direct head-to-head titration of three fluorophores—fluorescein, DDAO, and resorufin—in the presence and absence of 4% S9 liver homogenate, a standard component in bacterial genotoxicity assays requiring metabolic activation [1]. S9 caused a fluorescence intensity decrease for all three dyes due to heat-labile fluorophore-binding activity; however, the absolute fluorescence signal of DDAO was reported to be substantially higher than that of fluorescein or resorufin under identical S9 concentrations. The authors concluded that DDAO is better suited for robust fluorescence-based genotoxicity screening with S9 supplementation, as its NIR emission and reduced susceptibility to S9 matrix interference yield a wider dynamic range and lower detection limits.

Genotoxicity S9 metabolic activation High-throughput screening Fluorescence interference

Quantum Yield Φ=0.39–0.40 at NIR Excitation Preserves Sensitivity Despite Red-Shift, Compared to Resorufin (Φ=0.75) and Fluorescein (Φ=0.79–0.95)

DDAO's fluorescence quantum yield (Φ) is experimentally determined as 0.39 in the Chinese review literature [1] and 0.40 in the esterase probe study by Tallman & Beatty [2]. Resorufin has a quantum yield of 0.75 in water , and fluorescein dianion has Φ=0.93 at high pH . While DDAO's absolute quantum yield is lower than these visible-range dyes, it is among the highest reported for a far-red/NIR fluorophore with emission >650 nm—a spectral region where most fluorophores suffer from severe quantum yield degradation (typically Φ <0.1). The combination of NIR emission with a quantum yield exceeding 0.35 means DDAO retains 45–53% of the quantum efficiency of resorufin while operating in a spectral window with dramatically lower biological background.

Quantum yield Brightness Near-infrared dye Detection sensitivity

DDAO Procurement Scenarios: Where the Compound's Quantitative Advantages Directly Impact Workflow Outcomes


High-Throughput Genotoxicity Screening with S9 Metabolic Activation

In automated 384-well genotoxicity assays that incorporate S9 rat liver homogenate for metabolic competence, DDAO-based glucuronidase substrates yield substantially higher absolute fluorescence signals and reduced matrix attenuation compared to fluorescein- or resorufin-based substrates [1]. This advantage, demonstrated by Dreier et al. (2002) through direct head-to-head titration, translates to improved assay Z'-factors and lower false-negative rates in screening campaigns. Procurement of DDAO as a calibration standard is essential for accurate quantification of the DDAO fluorophore released in these assays.

β-Galactosidase Reporter Gene Assays Using 633 nm Laser Flow Cytometry

DDAO galactoside, upon enzymatic hydrolysis, releases free DDAO that is optimally excited by the 633 nm He-Ne laser line standard on most flow cytometers, with emission at 656 nm in a channel well-separated from autofluorescence [1]. This spectral positioning enables multiplexed β-galactosidase reporter assays with other fluorophores (e.g., FITC, PE), where resorufin (584 nm emission) would overlap with PE and fluorescein would conflict with FITC. DDAO's low pKa (~5.0) ensures stable fluorescence output across the pH range encountered in bacterial and mammalian cell assays [2].

In Vivo Near-Infrared Imaging of Enzyme Activities in Animal Models

The NIR emission of DDAO (656 nm) falls within the tissue optical window (650–900 nm) where hemoglobin and water absorption is minimal, enabling deeper light penetration and lower autofluorescence than visible-range dyes [1]. DDAO-derived probes have been successfully applied to in vivo imaging of hydrogen peroxide in a murine model of acute inflammation with both turn-on and ratiometric response [3]. The high quantum yield (Φ=0.39) for an NIR fluorophore ensures sufficient photon output for whole-animal imaging without requiring radioactive labels [2].

Esterase/Lipase Activity Detection in Mycobacterial Lysates by Far-Red Fluorescence

Tallman & Beatty (2015) demonstrated that DDAO-derived esterase probes, upon enzymatic hydrolysis to free DDAO, enable sensitive detection of esterase and lipase activities in protein gel-resolved mycobacterial lysates [2]. The far-red fluorescence readout avoids interference from green and orange autofluorescence bands commonly present in bacterial protein extracts, where resorufin- and fluorescein-based probes produce ambiguous signal localization. DDAO's resistance to pH-dependent fluorescence changes is particularly valuable for gel-based activity assays where local pH may deviate from bulk buffer conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDAO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.